Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate
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Overview
Description
Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 2-chloro-4,5-difluorophenyl group attached to a 4-oxobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate typically involves the esterification of 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Starting Materials: 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoic acid, ethanol
Catalyst: Sulfuric acid
Reaction Conditions: Reflux, typically for several hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water
Reduction: Lithium aluminum hydride, anhydrous conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base
Major Products Formed
Hydrolysis: 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoic acid, ethanol
Reduction: Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-hydroxybutanoate
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating the effects of fluorinated aromatic compounds on biological systems.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific receptors. The presence of the 2-chloro-4,5-difluorophenyl group can enhance its binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate can be compared with other similar compounds such as:
- Ethyl 4-(2-chlorophenyl)-4-oxobutanoate
- Ethyl 4-(2-fluorophenyl)-4-oxobutanoate
- Ethyl 4-(2,4-difluorophenyl)-4-oxobutanoate
Uniqueness
The unique combination of chlorine and fluorine atoms in the phenyl ring of this compound imparts distinct chemical and biological properties. The presence of these halogens can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF2O3/c1-2-18-12(17)4-3-11(16)7-5-9(14)10(15)6-8(7)13/h5-6H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWURXIAEKEYQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=C(C=C1Cl)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501232930 |
Source
|
Record name | Ethyl 2-chloro-4,5-difluoro-γ-oxobenzenebutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501232930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951887-20-0 |
Source
|
Record name | Ethyl 2-chloro-4,5-difluoro-γ-oxobenzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951887-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-chloro-4,5-difluoro-γ-oxobenzenebutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501232930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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